methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-3H-purin-2-yl]amino]-2-methoxypropanoate
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Overview
Description
Methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a purine base, making it a valuable subject of study in nucleoside analog research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate typically involves multiple steps. One common method starts with the commercial availability of N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. The process uses an acid-catalyzed phase transfer catalysis (PTC) to produce selective alkylation at the 9 position of the guanine ring .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high yield and purity. The process involves the combination of isobutene, chlorine, and methyl cyanide in specific weight ratios, followed by hydrolysis reactions to obtain the final product . This method is advantageous due to its cost-effectiveness and suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized purine derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has numerous scientific research applications:
Chemistry: It is used as a model compound in the study of nucleoside analogs and their chemical properties.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of antiviral research.
Mechanism of Action
The mechanism of action of methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate involves its interaction with molecular targets in biological systems. The compound’s purine base allows it to mimic nucleosides, potentially interfering with viral DNA replication. This mechanism is similar to that of other nucleoside analogs used in antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar purine base structure.
Ganciclovir: Another antiviral compound with structural similarities.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
Methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate is unique due to its specific chemical modifications, which may confer distinct biological activities and chemical properties compared to other nucleoside analogs .
Properties
CAS No. |
183014-43-9 |
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Molecular Formula |
C15H21N5O7 |
Molecular Weight |
383.36 g/mol |
IUPAC Name |
methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate |
InChI |
InChI=1S/C15H21N5O7/c1-9(21)27-6-5-26-8-20-7-16-10-11(20)17-14(18-12(10)22)19-15(2,25-4)13(23)24-3/h7H,5-6,8H2,1-4H3,(H2,17,18,19,22) |
InChI Key |
RREXVZGLBZGGKG-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)NC(C)(C(=O)OC)OC |
SMILES |
CC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)NC(C)(C(=O)OC)OC |
Canonical SMILES |
CC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)NC(C)(C(=O)OC)OC |
Synonyms |
Alanine, N-[9-[[2-(acetyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-2-methoxy-, methyl ester |
Origin of Product |
United States |
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